h-Asn-pro-thr-asn-leu-his-oh

Insect endocrinology Ecdysone biosynthesis inhibition Prothoracicostatic hormone

Neb-TMOF (NPTNLH) is the only TMOF-class peptide with validated dual oostatic and prothoracicostatic activity—directly inhibiting both trypsin biosynthesis in the midgut and ecdysone biosynthesis in the larval ring gland (EC₅₀ 5 nM). Unlike Aea-TMOF (oostatic only) or Neb-colloostatin (previtellogenic only), its NPTNLH sequence is exquisitely sensitive to modification: single-residue substitution at His⁶ abolishes activity, while alterations at Asn⁴ produce divergent, uncharacterized profiles. For endocrine signaling studies, insect reproduction assays, or SAR investigations, generic hexapeptides cannot substitute. Procure based on sequence-validated biological signature, not class-level assumptions.

Molecular Formula C29H46N10O10
Molecular Weight 694.747
CAS No. 154277-65-3
Cat. No. B600030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameh-Asn-pro-thr-asn-leu-his-oh
CAS154277-65-3
Molecular FormulaC29H46N10O10
Molecular Weight694.747
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)N
InChIInChI=1S/C29H46N10O10/c1-13(2)7-17(24(43)37-19(29(48)49)8-15-11-33-12-34-15)35-25(44)18(10-22(32)42)36-27(46)23(14(3)40)38-26(45)20-5-4-6-39(20)28(47)16(30)9-21(31)41/h11-14,16-20,23,40H,4-10,30H2,1-3H3,(H2,31,41)(H2,32,42)(H,33,34)(H,35,44)(H,36,46)(H,37,43)(H,38,45)(H,48,49)/t14-,16+,17+,18+,19+,20+,23+/m1/s1
InChIKeyUBOFQFFRRLDYCO-UMMDAFSDSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Asn-Pro-Thr-Asn-Leu-His-OH (Neb-TMOF) Procurement Overview: CAS 154277-65-3


H-Asn-Pro-Thr-Asn-Leu-His-OH (CAS 154277-65-3), also designated as NPTNLH or neb-TMOF, is a synthetic hexapeptide that corresponds to the trypsin modulating oostatic factor originally isolated from the ovaries of the grey fleshfly Neobellieria bullata [1]. This peptide functions as an endogenous negative feedback regulator that inhibits trypsin biosynthesis in the insect midgut, thereby indirectly reducing vitellogenin concentrations in the hemolymph and arresting oocyte development [2]. Notably, neb-TMOF is distinguished by its dual functional profile as both an oostatic factor and a prothoracicostatic hormone, directly inhibiting ecdysone biosynthesis in the larval ring gland [3]. The compound is supplied as a lyophilized powder requiring storage at or below −20°C, with typical HPLC purity specifications of ≥95% [4].

Why Generic Hexapeptide Substitution Fails: Sequence-Dependent Functional Divergence of H-Asn-Pro-Thr-Asn-Leu-His-OH


Generic substitution of H-Asn-Pro-Thr-Asn-Leu-His-OH with other TMOF-class peptides or even structurally similar hexapeptides is scientifically invalid due to fundamental sequence-dependent functional divergence. Neb-TMOF (NPTNLH) and the mosquito-derived decapeptide Aea-TMOF (YDPAPPPPPP) both modulate trypsin biosynthesis yet share no significant sequence homology [1]. Furthermore, even single-residue modifications within the neb-TMOF scaffold produce dramatic functional consequences: substitution of L-His⁶ with D-His yields a completely inactive analog [2], while substitution at position 4 with alternative residues such as Ser, Thr, Gly, Asp, Glu, or D-Asn yields distinct activity profiles that remain largely uncharacterized in comparative dose-response frameworks [3]. The dual oostatic and prothoracicostatic activities of native neb-TMOF—unlike the solely oostatic activity of Neb-colloostatin, a 19-mer folliculostatin isolated from the same organism [4]—further underscore that functional profile is exquisitely dependent on the precise NPTNLH sequence. Consequently, procurement decisions must be driven by the specific peptide sequence and its demonstrated biological signature rather than by class-level assumptions.

Quantitative Comparative Evidence for H-Asn-Pro-Thr-Asn-Leu-His-OH (Neb-TMOF) Differentiated Procurement


Prothoracicostatic Activity: Functional Differentiation of Neb-TMOF from Aea-TMOF

Neb-TMOF (NPTNLH) exhibits potent prothoracicostatic activity—direct inhibition of ecdysone biosynthesis—that is functionally absent in the mosquito-derived Aea-TMOF (YDPAPPPPPP) despite both peptides sharing the TMOF nomenclature [1]. In vitro assays using isolated larval ring glands from flies demonstrated that neb-TMOF inhibited ecdysone biosynthesis immediately and completely, with an EC₅₀ of 5 nM [2]. In contrast, Aea-TMOF has not been reported to possess prothoracicostatic activity; its documented biological profile is confined to trypsin biosynthesis inhibition and consequent oostatic effects [1]. This functional divergence occurs despite both peptides acting as negative feedback regulators of trypsin biosynthesis in their respective species of origin [3].

Insect endocrinology Ecdysone biosynthesis inhibition Prothoracicostatic hormone

Sequence-Specific Residue Requirement: Comparative Activity of Neb-TMOF Analog Substitutions at Position 6

Structure-activity relationship studies of neb-TMOF analogs demonstrate stringent sequence requirements for biological activity. In vivo assays measuring inhibition of trypsin biosynthesis in N. bullata revealed that the native hexapeptide neb-TMOF (H-Asn-Pro-Thr-Asn-Leu-His-OH) is active, as are analogs bearing p-amino-phenylalanine or p-nitro-phenylalanine substitutions at position 6: [Phe(p-NH₂)⁶]-Neb-TMOF and [Phe(p-NO₂)⁶]-Neb-TMOF both retained inhibitory activity [1]. However, substitution with D-His or His(Bzl) at the same position—[D-His⁶]-Neb-TMOF and [D-His(Bzl)⁶]-Neb-TMOF—resulted in complete loss of trypsin biosynthesis inhibitory activity [1]. This dichotomous activity profile establishes that the stereochemistry and side-chain functionality of the C-terminal residue are critical determinants of neb-TMOF bioactivity [2].

Structure-activity relationship Peptide SAR Trypsin biosynthesis inhibition

In Vivo Ovarian Development Inhibition: Neb-TMOF Compared with Neb-colloostatin in Tenebrio molitor

In a comparative study conducted in the mealworm Tenebrio molitor, both neb-TMOF (NPTNLH, a 6-mer) and Neb-colloostatin (SIVPLGLPVPIGPIVVGPR, a 19-mer folliculostatin from the same source organism) exhibited potent gonadostatic activity [1]. Injection of 4 μg of either peptide reduced the size of terminal oocytes at day 4 of the reproductive cycle: neb-TMOF reduced oocyte size to approximately one-third of normal control size, while Neb-colloostatin reduced oocyte size to approximately one-half of normal size [1]. Both peptides also caused a delay to first ovulation and oviposition, and reduced the number of eggs laid by approximately 50% during the first three days of the oviposition period [1]. Electrophoretic analysis further revealed that both peptides induced similar qualitative changes in ovarian protein patterns, including loss of 150 kDa and 180 kDa proteins and reduction of four abundant polypeptides (39, 43, 47, 130 kDa), despite their markedly different amino acid sequences [1].

Ovarian development inhibition Insect reproduction Comparative peptide efficacy

Metal Coordination Chemistry: Comparative Stability Constants of Neb-TMOF and N-Terminally Modified Analogues with Copper(II)

Potentiometric and spectroscopic studies of copper(II) complexation with neb-TMOF (NPTNLH) and its structural analogues provide quantitative differentiation of metal-binding properties [1]. The stoichiometry and stability constants of Cu(II) complexes formed with NPTNLH, DPTNLH (D-Pro² substitution), Ac-NPTNLH (N-terminal acetylated), and Ac-DPTNLH were systematically determined across a pH range of 4.5–8.5 [1]. In the physiologically relevant pH range, the native NPTNLH and DPTNLH peptides form a CuL complex in which the imidazole nitrogen of His⁶ coordinates to form a macrochelate, whereas Ac-NPTNLH and Ac-DPTNLH initiate Cu(II) coordination exclusively from the His⁶ imidazole nitrogen without N-terminal amine participation due to acetylation [1]. Upon raising pH, Ac-NPTNLH and Ac-DPTNLH progressively involve three deprotonated amide nitrogens in metal ion coordination, whereas NPTNLH and DPTNLH utilize the N-terminal amino group in CuL, CuH₋₁L, and CuH₋₂L complexes [2]. At pH above 9, the CuH₋₃L complex with {Nᵢₘ, 3N⁻} coordination mode is formed for all peptides [2].

Metal-peptide coordination Stability constants Bioinorganic chemistry

Differential Enzymatic Degradation Kinetics: Hemolymph Half-Life of Neb-TMOF Across Insect Orders

The in vitro stability of neb-TMOF varies substantially across hemolymph from different insect orders, providing a quantitative basis for species-specific experimental design [1]. Degradation studies in hemolymph from three insect species revealed half-life values ranging from approximately 3 minutes in Leucophaea maderae (Dictyoptera) to approximately 25 minutes in Schistocerca gregaria (Orthoptera) [1]. Mass spectrometric analysis of degradation products identified consistent cleavage fragments—Asn-Pro-Thr-Asn, Leu-His, and Asn-Pro—across all species tested, suggesting a conserved dipeptidase-mediated cleavage mechanism starting from the C-terminus [1]. The reaction could be at least partially inhibited by captopril, indicating involvement of an angiotensin-converting enzyme (ACE)-like dipeptidase [1]. In contrast to its rapid degradation in hemolymph, neb-TMOF exhibits relative stability in the insect intestine [2].

Peptide stability Proteolytic degradation Insect hemolymph

Dual Functional Profile: Combined Oostatic and Prothoracicostatic Activity Versus Single-Pathway Comparators

Neb-TMOF is distinguished from other TMOF-class peptides and insect folliculostatins by its dual functional profile encompassing both oostatic (trypsin biosynthesis inhibition) and prothoracicostatic (ecdysone biosynthesis inhibition) activities [1]. In contrast, Aea-TMOF (YDPAPPPPPP) functions exclusively as a trypsin biosynthesis inhibitor without documented prothoracicostatic activity [2]. Neb-colloostatin, the 19-mer folliculostatin also isolated from N. bullata, exerts oostatic effects on previtellogenic follicles but does not affect trypsin biosynthesis [3]. The hexapeptide neb-TMOF directly inhibits synthesis of trypsin-like enzymes in the midgut, lowers yolk polypeptide concentration in hemolymph, and concurrently inhibits ecdysone biosynthesis in the larval ring gland [1]. This dual-pathway modulation is unique among characterized TMOF peptides and folliculostatins, and is attributed to the specific NPTNLH sequence [4].

Oostatic activity Prothoracicostatic hormone Ecdysone biosynthesis

Validated Research and Industrial Application Scenarios for H-Asn-Pro-Thr-Asn-Leu-His-OH (Neb-TMOF)


Insect Endocrinology: Dual-Pathway Oostatic and Prothoracicostatic Signaling Studies

Neb-TMOF is uniquely validated for investigations of dual-pathway endocrine signaling in insects, specifically studies requiring simultaneous modulation of both trypsin biosynthesis (oostatic pathway) and ecdysone biosynthesis (prothoracicostatic pathway) [1]. The peptide inhibits trypsin biosynthesis in the midgut, lowers yolk polypeptide concentration in hemolymph, and directly inhibits ecdysone biosynthesis in the larval ring gland with an EC₅₀ of 5 nM [2]. This dual functional profile is not replicated by Aea-TMOF (oostatic only) or Neb-colloostatin (previtellogenic oostatic only, no trypsin biosynthesis effect) [3]. Experimental designs in N. bullata, T. molitor, and related dipteran species are directly supported by primary literature demonstrating dose-dependent inhibition of oocyte development [4].

Structure-Activity Relationship Studies: Position-Specific Residue Function Mapping

Neb-TMOF serves as a validated scaffold for structure-activity relationship (SAR) studies examining the functional contribution of specific residues, particularly the C-terminal His⁶ and the Asn⁴ positions [1]. Preliminary SAR studies have established that substitution of L-His⁶ with D-His or His(Bzl) abolishes trypsin biosynthesis inhibitory activity, while substitution with p-amino-phenylalanine or p-nitro-phenylalanine preserves activity [1]. Position 4 substitution with Ser, Thr, Gly, Asp, Glu, or D-Asn yields analogs with distinct activity profiles that warrant further comparative dose-response characterization [1]. The native NPTNLH sequence provides a well-characterized baseline for systematic modification studies aimed at elucidating the molecular determinants of TMOF-class peptide bioactivity [2].

Comparative Insect Reproductive Biology: In Vivo Ovarian Development Inhibition Assays

Neb-TMOF is quantitatively validated for in vivo studies of ovarian development inhibition across insect species, with demonstrated potency in T. molitor where 4 μg injection reduces terminal oocyte size to approximately one-third of control values by day 4 of the reproductive cycle [1]. The peptide also delays first ovulation and oviposition and reduces egg production by approximately 50% in the first three days of oviposition [1]. Comparative studies with Neb-colloostatin (19-mer) under identical conditions confirm that neb-TMOF exhibits ~33% greater terminal oocyte size reduction despite its substantially smaller size (6-mer vs. 19-mer) [1]. These established in vivo parameters support procurement for insect reproduction and gonadostatic peptide screening applications.

Species-Specific Experimental Design: Hemolymph Stability Considerations Across Insect Orders

Procurement of neb-TMOF for in vivo insect studies should be informed by species-dependent degradation kinetics documented in the primary literature [1]. In vitro half-life in hemolymph varies approximately 8-fold across insect orders: ~25 min in S. gregaria (Orthoptera), intermediate in S. frugiperda (Lepidoptera), and ~3 min in L. maderae (Dictyoptera) [1]. Degradation proceeds via a conserved dipeptidase-mediated mechanism cleaving from the C-terminus, producing fragments Asn-Pro-Thr-Asn, Leu-His, and Asn-Pro that are consistent across species [1]. This differential stability profile enables rational selection of model organisms and dose-timing regimens for experiments investigating neb-TMOF biological effects in vivo [2].

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